Cas no 2679939-99-0 (tert-butyl (1R,3R,5S)-3-aminobicyclo3.2.1octane-3-carboxylate)

tert-butyl (1R,3R,5S)-3-aminobicyclo3.2.1octane-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (1R,3R,5S)-3-aminobicyclo[3.2.1]octane-3-carboxylate
- EN300-28274700
- 2679939-99-0
- tert-butyl (1R,3R,5S)-3-aminobicyclo3.2.1octane-3-carboxylate
-
- Inchi: 1S/C13H23NO2/c1-12(2,3)16-11(15)13(14)7-9-4-5-10(6-9)8-13/h9-10H,4-8,14H2,1-3H3/t9-,10+,13?
- InChI Key: SPMFPJHDTJBVJQ-HWYHXSKPSA-N
- SMILES: O(C(C)(C)C)C(C1(C[C@H]2CC[C@@H](C1)C2)N)=O
Computed Properties
- Exact Mass: 225.172878976g/mol
- Monoisotopic Mass: 225.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
- XLogP3: 2.4
tert-butyl (1R,3R,5S)-3-aminobicyclo3.2.1octane-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28274700-0.25g |
tert-butyl (1R,3R,5S)-3-aminobicyclo[3.2.1]octane-3-carboxylate |
2679939-99-0 | 95.0% | 0.25g |
$1551.0 | 2025-03-19 | |
Enamine | EN300-28274700-10.0g |
tert-butyl (1R,3R,5S)-3-aminobicyclo[3.2.1]octane-3-carboxylate |
2679939-99-0 | 95.0% | 10.0g |
$7250.0 | 2025-03-19 | |
Enamine | EN300-28274700-5g |
tert-butyl (1R,3R,5S)-3-aminobicyclo[3.2.1]octane-3-carboxylate |
2679939-99-0 | 5g |
$4890.0 | 2023-09-09 | ||
Enamine | EN300-28274700-10g |
tert-butyl (1R,3R,5S)-3-aminobicyclo[3.2.1]octane-3-carboxylate |
2679939-99-0 | 10g |
$7250.0 | 2023-09-09 | ||
Enamine | EN300-28274700-0.5g |
tert-butyl (1R,3R,5S)-3-aminobicyclo[3.2.1]octane-3-carboxylate |
2679939-99-0 | 95.0% | 0.5g |
$1619.0 | 2025-03-19 | |
Enamine | EN300-28274700-1.0g |
tert-butyl (1R,3R,5S)-3-aminobicyclo[3.2.1]octane-3-carboxylate |
2679939-99-0 | 95.0% | 1.0g |
$1686.0 | 2025-03-19 | |
Enamine | EN300-28274700-0.1g |
tert-butyl (1R,3R,5S)-3-aminobicyclo[3.2.1]octane-3-carboxylate |
2679939-99-0 | 95.0% | 0.1g |
$1484.0 | 2025-03-19 | |
Enamine | EN300-28274700-2.5g |
tert-butyl (1R,3R,5S)-3-aminobicyclo[3.2.1]octane-3-carboxylate |
2679939-99-0 | 95.0% | 2.5g |
$3304.0 | 2025-03-19 | |
Enamine | EN300-28274700-0.05g |
tert-butyl (1R,3R,5S)-3-aminobicyclo[3.2.1]octane-3-carboxylate |
2679939-99-0 | 95.0% | 0.05g |
$1417.0 | 2025-03-19 | |
Enamine | EN300-28274700-5.0g |
tert-butyl (1R,3R,5S)-3-aminobicyclo[3.2.1]octane-3-carboxylate |
2679939-99-0 | 95.0% | 5.0g |
$4890.0 | 2025-03-19 |
tert-butyl (1R,3R,5S)-3-aminobicyclo3.2.1octane-3-carboxylate Related Literature
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Additional information on tert-butyl (1R,3R,5S)-3-aminobicyclo3.2.1octane-3-carboxylate
Research Update on tert-butyl (1R,3R,5S)-3-aminobicyclo[3.2.1]octane-3-carboxylate (CAS: 2679939-99-0)
In recent years, tert-butyl (1R,3R,5S)-3-aminobicyclo[3.2.1]octane-3-carboxylate (CAS: 2679939-99-0) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals targeting central nervous system (CNS) disorders. This bicyclic scaffold has garnered significant attention due to its unique structural features, which enable the modulation of receptor binding and pharmacokinetic properties. The compound's stereochemistry and functional groups make it a versatile building block for drug discovery, especially in the design of small-molecule therapeutics.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the application of tert-butyl (1R,3R,5S)-3-aminobicyclo[3.2.1]octane-3-carboxylate in the synthesis of potent sigma-1 receptor ligands. The researchers utilized this intermediate to develop a series of compounds with high affinity and selectivity for the sigma-1 receptor, a target implicated in neuropathic pain and neurodegenerative diseases. The study demonstrated that the rigid bicyclic structure of the intermediate contributes to enhanced binding interactions, leading to improved therapeutic efficacy.
Another significant advancement was reported in ACS Chemical Neuroscience (2024), where the compound was employed as a precursor for the synthesis of novel NMDA receptor modulators. The research team highlighted the critical role of the tert-butyl ester group in protecting the amine functionality during multi-step synthetic routes, enabling the efficient production of high-purity final products. The resulting NMDA modulators exhibited promising neuroprotective effects in preclinical models of ischemic stroke.
From a synthetic chemistry perspective, recent innovations have focused on optimizing the production of tert-butyl (1R,3R,5S)-3-aminobicyclo[3.2.1]octane-3-carboxylate. A 2024 Organic Process Research & Development publication detailed an improved catalytic asymmetric synthesis method that achieves >99% enantiomeric excess while reducing production costs by 40% compared to traditional routes. This advancement is particularly relevant for scaling up production to meet the growing demand in pharmaceutical development.
The compound's pharmacokinetic properties have also been investigated in recent ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Data presented at the 2023 International Conference on Drug Metabolism revealed that derivatives incorporating this bicyclic scaffold demonstrate favorable blood-brain barrier penetration and metabolic stability, making them particularly suitable for CNS-targeted therapeutics. These findings have spurred increased interest in the compound from major pharmaceutical companies.
Looking forward, the unique structural features of tert-butyl (1R,3R,5S)-3-aminobicyclo[3.2.1]octane-3-carboxylate continue to inspire novel applications in drug discovery. Current research directions include its incorporation into PROTAC (PROteolysis TArgeting Chimeras) molecules for targeted protein degradation and its use in the development of next-generation antiviral agents. The compound's versatility and the recent synthetic improvements position it as a valuable asset in the medicinal chemist's toolkit for years to come.
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